
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- is a complex organic compound with a molecular formula of C19H38O4 This compound is characterized by the presence of a long hydrocarbon chain with two hydroxyl groups and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The process can be summarized as follows:
Esterification Reaction: Hexadecanoic acid, 2,3-dihydroxy-15-methyl- reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.
Purification: The resulting ester is purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, 15-methyl-, methyl ester: Similar in structure but lacks the hydroxyl groups.
Hexadecanoic acid, 2-hydroxy-, methyl ester: Contains only one hydroxyl group.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Similar hydroxyl functionality but different ester group.
Uniqueness
Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)- is unique due to the presence of two hydroxyl groups and an ethyl ester group, which confer distinct chemical and biological properties. Its specific stereochemistry (2S,3R) also contributes to its unique reactivity and interactions with biological systems.
This detailed article provides a comprehensive overview of Hexadecanoic acid, 2,3-dihydroxy-15-methyl-, ethyl ester, (2S,3R)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
823797-41-7 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
ethyl (2S,3R)-2,3-dihydroxy-15-methylhexadecanoate |
InChI |
InChI=1S/C19H38O4/c1-4-23-19(22)18(21)17(20)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,20-21H,4-15H2,1-3H3/t17-,18+/m1/s1 |
Clé InChI |
NPCAHCXJBNLANW-MSOLQXFVSA-N |
SMILES isomérique |
CCOC(=O)[C@H]([C@@H](CCCCCCCCCCCC(C)C)O)O |
SMILES canonique |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


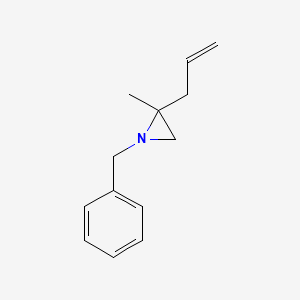
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)

![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)

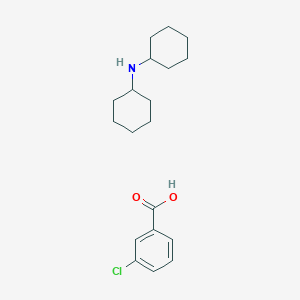
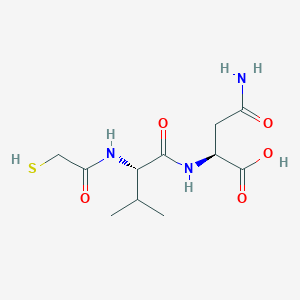
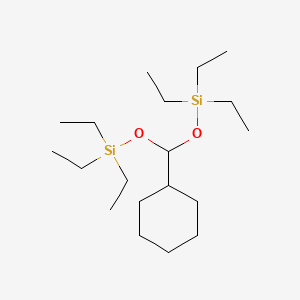
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
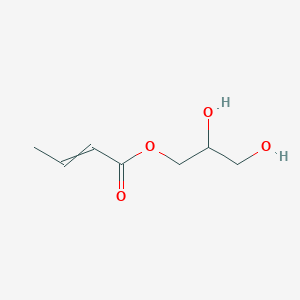
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)
